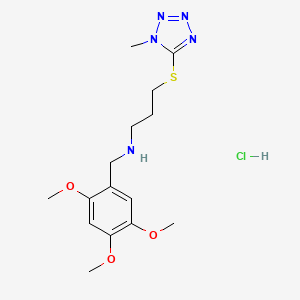
2,3,5,6-Tetrafluoro-4'-methoxy-4-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl typically involves palladium-catalyzed decarboxylative cross-coupling reactions. One common method is the decarboxylative coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates using diglyme as the solvent . This reaction is advantageous as it avoids the use of expensive and sensitive organometallic reagents and generates carbon dioxide without producing toxic metal halides.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar palladium-catalyzed decarboxylative cross-coupling reactions. The use of palladium as a catalyst is preferred due to its efficiency and ability to catalyze reactions with various aryl halides and triflates .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrocarbon derivatives.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms and a methoxy group can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4’-methoxy-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl:
2,3,5,6-Tetrafluoro-1,1’-biphenyl: Lacks both the methoxy and trifluoromethyl groups, making it less complex and less versatile.
Uniqueness
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of multiple fluorine atoms, a methoxy group, and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.
Properties
CAS No. |
920264-41-1 |
|---|---|
Molecular Formula |
C14H7F7O |
Molecular Weight |
324.19 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-(4-methoxyphenyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F7O/c1-22-7-4-2-6(3-5-7)8-10(15)12(17)9(14(19,20)21)13(18)11(8)16/h2-5H,1H3 |
InChI Key |
ZFFIOVNGZSWOBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
![3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637105.png)

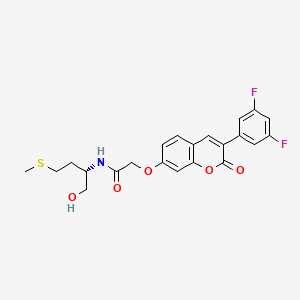

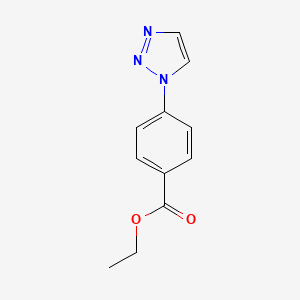
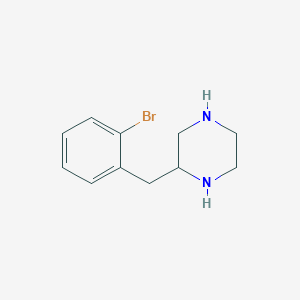
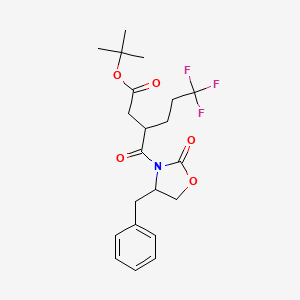


![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)
